molecular formula C20H18ClNO3 B1344388 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 863185-08-4

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B1344388
CAS No.: 863185-08-4
M. Wt: 355.8 g/mol
InChI Key: WFNOKPVMROLMPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid: is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring, making them significant in various fields due to their biological activities and chemical versatility .

Scientific Research Applications

Chemistry: Quinoline derivatives are used as building blocks in the synthesis of complex organic molecules. They serve as intermediates in the production of dyes, agrochemicals, and pharmaceuticals .

Biology: In biological research, quinoline derivatives are studied for their antimicrobial, antiviral, and anticancer properties. They are used in the development of new therapeutic agents .

Medicine: Medicinal applications include the use of quinoline derivatives as antimalarial agents, antibiotics, and anti-inflammatory drugs. Their ability to interact with various biological targets makes them valuable in drug discovery .

Industry: In the industrial sector, quinoline derivatives are used in the manufacture of corrosion inhibitors, catalysts, and ligands for metal complexation .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Classical Methods: The synthesis of quinoline derivatives often involves classical methods such as the Skraup, Doebner von Miller, and Conrad-Limpach reactions.

    Modern Methods: Recent advancements include microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids and ultrasound irradiation.

Industrial Production Methods: Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized conditions for yield and purity. Catalysts such as rare-earth metals and transition metals are frequently used to enhance reaction rates and selectivity .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 8-Chloro-2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isobutoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

IUPAC Name

8-chloro-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-25-14-6-3-5-13(9-14)18-10-16(20(23)24)15-7-4-8-17(21)19(15)22-18/h3-10,12H,11H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNOKPVMROLMPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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